5-Nitro-2-(oxetan-3-yloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

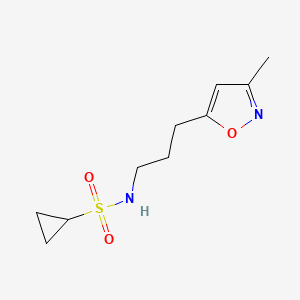

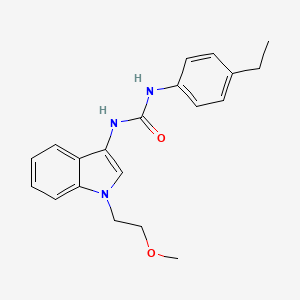

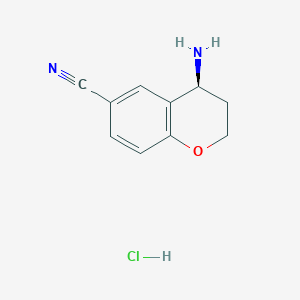

“5-Nitro-2-(oxetan-3-yloxy)pyridine” is a chemical compound with the molecular formula C8H8N2O4 . It is used for research and development .

Molecular Structure Analysis

The molecular weight of “this compound” is 196.16 . The InChI code for this compound is provided in one of the search results, which can be used to generate its molecular structure.Scientific Research Applications

Thermal Intramolecular Hydroxylation Reactions : The N-oxides of 5-nitro-2-(aryloxy)pyridine undergo rearrangement when heated in an inert solvent to produce 5-nitro-2-(2′-hydroxyaryloxy)pyridine. This reaction involves an intramolecular transfer of oxygen and can be influenced by certain metals like vanadium, affecting the ratio of phenols produced (Sammes, Serra-Errante, & Tinker, 1979).

Energetic Material Synthesis : A fused, tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, was synthesized from reagents including 5-nitro-2-(oxetan-3-yloxy)pyridine derivatives. This compound exhibits high density, low thermal stability, and good detonation properties (Ma, Pan, Jiang, Liu, & Yao, 2018).

Reactions with Amines and Thiols : 4-Amino-5-nitro-6-phenylethynylpyrimidines, related to the this compound structure, have been shown to undergo rearrangement and selective addition reactions with amines and thiols, highlighting potential applications in synthetic chemistry (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

Luminescent Sensors : Lanthanide-MOFs constructed from mixed dicarboxylate ligands, including derivatives of this compound, have been developed as selective multi-responsive luminescent sensors. These compounds have applications in detecting nitrobenzene derivatives-based explosives and metal ions like Fe3+ and Cr2O72- (Zhang, Zhan, Liang, Chen, Liu, Jia, & Hu, 2018).

Synthesis of Nitropyridines : The reaction of pyridine and substituted pyridines with N2O5 results in the formation of N-nitropyridinium ion, leading to the synthesis of a series of 2-substituted-5-nitropyridines. This demonstrates the potential of this compound in producing various nitropyridine derivatives (Bakke, 2004).

Preparation of Energetic Compounds : The compound 7-nitro[1,2,5]oxadiazolo[3,4-c]pyridine 3-oxide, related to this compound, was obtained by the decomposition of 4-azido-3,5-dinitropyridine. This highlights the role of such nitropyridine compounds in the preparation of energetic materials (Bailey, Heaton, & Murphy, 1971).

Safety and Hazards

The safety data sheet for “5-Nitro-2-(oxetan-3-yloxy)pyridine” provides information on its hazards . It’s advised to avoid contact with skin and eyes, and to avoid inhaling it . In case of contact, rinse with water and seek medical advice if irritation persists . It’s also recommended to keep the substance away from heat, sparks, open flames, and hot surfaces .

Future Directions

Properties

IUPAC Name |

5-nitro-2-(oxetan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-10(12)6-1-2-8(9-3-6)14-7-4-13-5-7/h1-3,7H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGISEIUOFRCIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2376486.png)

![9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376491.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376497.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2376498.png)

![2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid](/img/structure/B2376500.png)